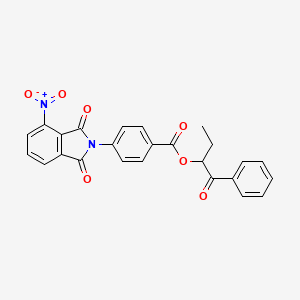![molecular formula C12H18Cl2N2O2 B3968658 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3968658.png)
4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride
Descripción general
Descripción
4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests in agriculture and horticulture. Carbaryl is also used in veterinary medicine to control external parasites in animals.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme cholinesterase, which is essential for proper nerve function. This leads to the accumulation of acetylcholine, a neurotransmitter, in the nervous system, causing overstimulation and ultimately paralysis of the insect. Carbaryl has a broad spectrum of activity and is effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on both target and non-target organisms. In insects, 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride causes disruption of the nervous system, leading to paralysis and death. In mammals, this compound can cause a range of effects, including inhibition of cholinesterase activity, changes in blood chemistry, and reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide and has been extensively studied in laboratory experiments. Its broad spectrum of activity and low toxicity to mammals make it a useful tool for investigating the effects of pesticides on the environment and human health. However, its use in laboratory experiments is limited by its potential to cause contamination and its potential for toxicity to non-target organisms.
Direcciones Futuras
There are several areas of research that could be pursued to further our understanding of 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride and its effects. One area of interest is the development of new insecticides with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of this compound on non-target organisms, including beneficial insects and soil microorganisms. Additionally, more research is needed to determine the long-term effects of this compound exposure on human health and the environment.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to investigate the effects of pesticides on the environment and human health. Carbaryl has also been studied for its potential use as a therapeutic agent for certain diseases.
Propiedades
IUPAC Name |
[4-chloro-2-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-14(2)8-9-7-10(13)5-6-11(9)17-12(16)15(3)4;/h5-7H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGXIILJYQTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Cl)OC(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[(4-biphenylyloxy)acetyl]-4-piperidinyl}-4-ethylpiperazine hydrochloride](/img/structure/B3968579.png)
![ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968587.png)
![(1R,9aR)-1-({[3-(2-methoxyethoxy)benzyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3968588.png)

![(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine](/img/structure/B3968600.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)
![4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
![1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3968632.png)

![1-[7,7-dimethyl-5-(tetrahydro-2H-pyran-4-ylamino)-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B3968644.png)
![N,N-diethyl-5-[1-(5-methoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3968650.png)
